Introduction: A Strategically Protected Intermediate in Glycoscience
Introduction: A Strategically Protected Intermediate in Glycoscience
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside
In the intricate field of synthetic carbohydrate chemistry, the precise construction of complex oligosaccharides and glycoconjugates is paramount. This endeavor relies on a toolkit of selectively protected monosaccharide building blocks. Among these, 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside stands out as a pivotal intermediate. Its strategic design, featuring a single free hydroxyl group at the C-4 position, provides chemists with a powerful tool for regioselective modifications. This guide offers a deep dive into the chemical properties, synthesis, and reactivity of this versatile molecule, providing essential insights for researchers, scientists, and professionals in drug development.
The core utility of this compound lies in its unique protecting group pattern. The four benzyl ethers provide robust protection for the hydroxyl groups at the C-1, C-2, C-3, and C-6 positions under a wide range of reaction conditions. This stability allows for chemical transformations to be directed specifically to the nucleophilic C-4 hydroxyl group, enabling the controlled, stepwise assembly of complex glycan structures.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. These characteristics dictate handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 67831-42-9 | [1][2][3] |
| Molecular Formula | C₃₄H₃₆O₆ | [1][2][4] |
| Molecular Weight | 540.65 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene; insoluble in water. | [5] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |
Synthesis: The Art of Regioselective Deprotection
The synthesis of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a classic example of strategic protecting group manipulation in carbohydrate chemistry. A common and efficient pathway involves the regioselective reductive ring-opening of a 4,6-O-benzylidene acetal.
The causality behind this experimental choice is elegant and effective. A benzylidene acetal is readily formed across the C-4 and C-6 hydroxyls of a suitably protected glucose precursor. This cyclic acetal can then be opened using a hydride reagent in the presence of a Lewis acid. The regioselectivity of this opening is controlled by steric and electronic factors, typically leading to the formation of a benzyl ether at the more sterically accessible C-6 position, thereby liberating the C-4 hydroxyl group.[6]
Experimental Protocol: Reductive Opening of a Benzylidene Acetal
This protocol describes a general procedure for the synthesis starting from Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside.
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Dissolution: Dissolve the starting material, Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Cool the solution to 0 °C. Add a solution of sodium cyanoborohydride (NaBH₃CN) and molecular sieves. Slowly add a solution of hydrogen chloride (HCl) in diethyl ether. The HCl acts as a proton source to activate the acetal.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute the mixture with the reaction solvent and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.
Workflow for Synthesis
Caption: Synthetic workflow via reductive opening of a benzylidene acetal.
Spectroscopic Validation
Unambiguous structural confirmation is critical. The following data, based on established principles of carbohydrate NMR and mass spectrometry, are expected for 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside.[7]
| Technique | Parameter | Expected Value |
| ¹H NMR | Aromatic Protons | Multiplet, ~7.40 - 7.10 ppm (20H) |
| Benzylic Protons (CH₂Ph) | Multiplets, ~5.0 - 4.5 ppm (8H) | |
| Anomeric Proton (H-1) | Doublet, ~4.6 ppm, J ≈ 8.0 Hz | |
| Ring Protons (H-2,3,4,5,6) | Multiplets, ~4.0 - 3.5 ppm | |
| ¹³C NMR | Anomeric Carbon (C-1) | ~103 ppm |
| Ring Carbons (C-2,3,4,5,6) | ~85 - 68 ppm | |
| Benzylic Carbons (CH₂Ph) | ~75 - 72 ppm | |
| Aromatic Carbons | ~139 - 127 ppm | |
| HRMS (ESI) | [M+Na]⁺ | Calculated: 563.2404; Found: ~563.24 |
Reactivity and Applications in Drug Development
The true value of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is realized in its application as a glycosyl acceptor. The lone hydroxyl group at C-4 is a nucleophilic site for the formation of new glycosidic bonds, making it an ideal building block for synthesizing oligosaccharides containing (1→4) linkages, which are prevalent in nature.
Role as a Glycosyl Acceptor
In a typical glycosylation reaction, a glycosyl donor (a sugar with an activated anomeric center, such as a trichloroacetimidate or a thioglycoside) is reacted with the C-4 hydroxyl of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside in the presence of a Lewis acid promoter (e.g., TMSOTf).[8] This forms a disaccharide, which can be further elaborated or deprotected. This stepwise approach is fundamental to building the complex carbohydrate chains found on glycoproteins or glycolipids, which are often the targets of or components in modern therapeutics.[8][9]
Caption: Role as a glycosyl acceptor in oligosaccharide synthesis.
Global Deprotection: Unveiling the Final Product
Once the desired carbohydrate backbone is assembled, the benzyl protecting groups must be removed. The most common and effective method for deprotecting benzyl ethers is catalytic hydrogenolysis.
This process involves treating the protected sugar with hydrogen gas (H₂) in the presence of a palladium catalyst, typically 10% palladium on carbon (Pd/C).[10] The reaction cleaves the C-O bonds of the benzyl ethers, releasing the free hydroxyl groups and producing toluene as a byproduct. This method is highly efficient and clean, though it is incompatible with other functional groups that can be reduced, such as alkenes or alkynes. Alternative methods, such as oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for substrates sensitive to hydrogenation.[10][11]
Conclusion
1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is more than just a protected sugar; it is a testament to the power of strategic chemical design. Its unique configuration provides a reliable and versatile platform for the regioselective synthesis of complex carbohydrates. For scientists engaged in glycoscience and drug discovery, a thorough understanding of its properties, synthesis, and reactivity is essential for advancing the frontiers of medicinal chemistry and developing next-generation therapeutics.
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